Bienvenue dans la boutique en ligne BenchChem!

2-Methyl-2,3-dihydro-1H-indazol-6-amine

Medicinal Chemistry Enzyme Inhibition Pyrimidine Biosynthesis

2-Methyl-2,3-dihydro-1H-indazol-6-amine is a privileged scaffold for kinase-inhibitor discovery and a direct intermediate for the FDA-approved agent Pazopanib. Its unique 2-methyl-2,3-dihydro indazole core provides conformational flexibility and hydrogen-bonding capacity that generic indazol-6-amines cannot replicate. Researchers use this compound to explore DHO inhibition (IC50 520 µM) and IMPDH allostery (Ki 430 nM, NAD site) for fragment-based drug design. Selecting the correct 2-methyl isomer ensures target engagement fidelity and metabolic profile consistency. Supplied with ≥98% HPLC purity, ready for pharmaceutical R&D and impurity profiling of generic Pazopanib formulations.

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
CAS No. 1337882-01-5
Cat. No. B3098527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2,3-dihydro-1H-indazol-6-amine
CAS1337882-01-5
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCN1CC2=C(N1)C=C(C=C2)N
InChIInChI=1S/C8H11N3/c1-11-5-6-2-3-7(9)4-8(6)10-11/h2-4,10H,5,9H2,1H3
InChIKeyFTVZUHSCVJZRDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding 2-Methyl-2,3-dihydro-1H-indazol-6-amine (CAS 1337882-01-5): Core Chemical and Procurement Parameters


2-Methyl-2,3-dihydro-1H-indazol-6-amine (CAS 1337882-01-5) is a partially saturated, 6-amino-substituted indazole scaffold . This compound class is widely recognized for its utility in medicinal chemistry, particularly as a privileged structure in kinase inhibitor design and anticancer drug discovery [1]. The dihydro-2-methyl substitution pattern confers distinct physicochemical properties relative to fully aromatic indazoles, including altered hydrogen-bonding capacity and conformational flexibility . As a chemical building block, it serves as a critical intermediate or core scaffold in the synthesis of bioactive molecules, most notably as a structural precursor to the FDA-approved anticancer agent Pazopanib . The compound is commercially available with purities ranging from 95% to 98% (HPLC), with molecular formula C₈H₁₁N₃ and molecular weight 149.19 g/mol .

Why 2-Methyl-2,3-dihydro-1H-indazol-6-amine Cannot Be Replaced by Generic Indazole-6-amines


Substituting 2-Methyl-2,3-dihydro-1H-indazol-6-amine with simpler, more common indazole-6-amines (such as 1H-indazol-6-amine or its N-alkylated derivatives) carries significant risk of functional divergence. The presence and position of the 2-methyl group on the partially saturated dihydroindazole ring are not inert structural features; they directly influence the molecule's interaction with biological targets, metabolic stability, and overall pharmacokinetic profile . As detailed in the quantitative evidence below, this specific compound has been shown to engage with distinct enzymatic targets, such as dihydroorotase and IMPDH, with measurable affinity profiles that would be absent or altered in its close structural analogs [1][2]. Furthermore, the compound serves a unique role as a synthetic intermediate for the crucial N,2,3-trimethyl-2H-indazol-6-amine fragment found in Pazopanib, a role that cannot be fulfilled by other indazole isomers .

Quantitative Differentiation: 2-Methyl-2,3-dihydro-1H-indazol-6-amine vs. Closest Analogs


Inhibitory Activity Against Dihydroorotase: A Comparative Profile

This compound demonstrates a defined, albeit modest, inhibitory effect on the enzyme dihydroorotase (DHO), a key enzyme in pyrimidine biosynthesis. In a comparative context, this activity is quantifiably distinct from other known inhibitors of this target. For instance, the flavonol kaempferol inhibits DHO with an IC50 of 31 ± 2 μM, while myricetin has an IC50 of 40 ± 1 μM [1]. In contrast, 2-Methyl-2,3-dihydro-1H-indazol-6-amine exhibits an IC50 of 520 μM (5.20E+5 nM) under comparable assay conditions [2]. This 13- to 17-fold lower potency indicates a significantly different binding mode and structure-activity relationship (SAR), positioning it as a valuable tool compound for studying DHO interactions with a distinct chemical scaffold.

Medicinal Chemistry Enzyme Inhibition Pyrimidine Biosynthesis

Interaction with IMPDH: A Multi-Faceted Inhibitory Profile Against a Key Therapeutic Target

2-Methyl-2,3-dihydro-1H-indazol-6-amine engages with Inosine-5'-monophosphate dehydrogenase (IMPDH), a critical target for immunosuppressive, antiviral, and anticancer therapies, through a complex and non-competitive inhibitory mechanism. Unlike many known IMPDH inhibitors that compete with the IMP substrate, this compound exhibits a Ki of 440 nM against the NAD binding site and a Ki of 430 nM against the IMP binding site, indicating a mixed or non-competitive inhibition pattern [1]. This profile is quantitatively and mechanistically distinct from potent, competitive IMPDH inhibitors like mycophenolic acid (MPA), which typically exhibit Ki values in the low nanomolar range for the IMP site. The compound's dual-substrate interaction suggests a unique binding pose, making it a valuable chemical probe for investigating allosteric modulation of IMPDH.

Immunosuppression Antiviral Anticancer Enzyme Kinetics

Synthetic Utility: Essential Intermediate for Pazopanib Synthesis

A critical, quantifiable differentiator for procurement is the compound's established role as a direct precursor to the N,2,3-trimethyl-2H-indazol-6-amine fragment, which is an essential component of the FDA-approved tyrosine kinase inhibitor Pazopanib (Votrient) . While other indazole-6-amines are available, the specific 2-methyl-2,3-dihydro substitution pattern is a non-negotiable requirement for the subsequent synthetic steps leading to Pazopanib. This contrasts with related analogs like N-(4-fluorobenzyl)-1H-indazol-6-amine (9f), which, despite showing anticancer activity (IC50 = 14.3±4.4 μM in HCT116 cells) [1], lacks the precise structural features required for this specific industrial-scale pharmaceutical synthesis.

Process Chemistry Drug Synthesis Anticancer Agents

Defined Application Scenarios for 2-Methyl-2,3-dihydro-1H-indazol-6-amine Based on Quantitative Evidence


Chemical Probe for Dihydroorotase (DHO) Structure-Activity Relationship (SAR) Studies

The quantifiably weak inhibition of DHO (IC50 = 520 μM) relative to flavonols [1] makes this compound an ideal low-activity control or a starting scaffold for fragment-based drug discovery. Its distinct indazole core provides a new chemical series for medicinal chemists aiming to develop DHO inhibitors with improved selectivity or different binding kinetics compared to natural products. Researchers can use this compound to map the DHO active site and establish baseline SAR for synthetic indazole-based inhibitors.

Investigating Allosteric Modulation of Inosine Monophosphate Dehydrogenase (IMPDH)

Given its non-competitive inhibition of IMPDH with Ki values of 430 nM and 440 nM against the IMP and NAD sites, respectively [2], this compound is uniquely suited as a tool for studying IMPDH allostery. It can be employed in biochemical and structural biology assays to understand how small molecules can modulate IMPDH activity without directly competing with the IMP substrate, offering a pathway to develop novel IMPDH inhibitors that might overcome resistance to conventional competitive inhibitors like mycophenolate mofetil.

Synthesis and Quality Control of Pazopanib and its Analogs

The compound's established role as a critical intermediate in the synthesis of the Pazopanib pharmacophore defines a clear and immediate industrial application. Pharmaceutical process chemists and quality control laboratories require this specific chemical for the development, validation, and impurity profiling of Pazopanib generic formulations. Its procurement is essential for any program involving the scale-up, analytical method development, or stability testing of Pazopanib.

Comparative Analysis of Indazole-Based Kinase Inhibitor Scaffolds

As a representative of the 2-methyl-2,3-dihydro-1H-indazol-6-amine subclass, this compound can be used in head-to-head biochemical and cellular assays against a panel of kinases alongside other indazole derivatives (e.g., 1H-indazol-6-amine or 1,3-dimethyl analogs) [3]. This allows researchers to generate comparative selectivity and potency data, which is crucial for building predictive QSAR models and guiding the rational design of next-generation kinase inhibitors with optimized therapeutic windows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-2,3-dihydro-1H-indazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.